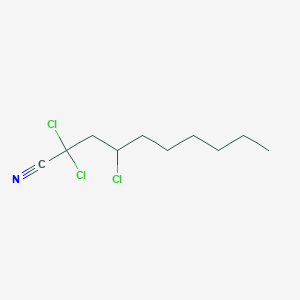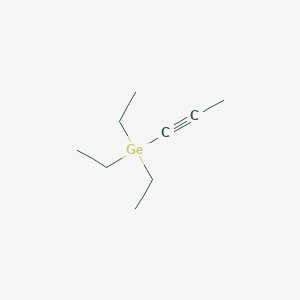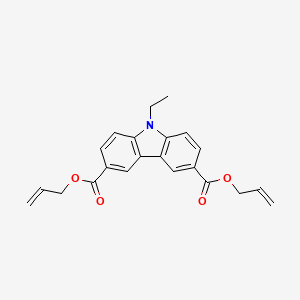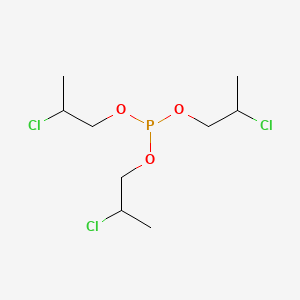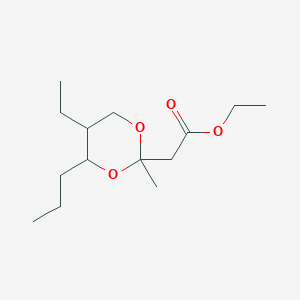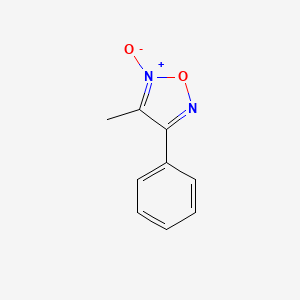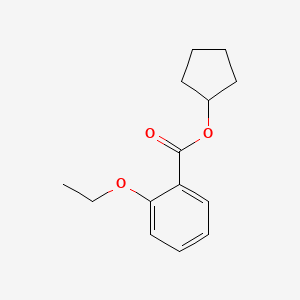
Cyclopentyl 2-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl 2-ethoxybenzoate is an organic compound that belongs to the class of esters It is characterized by a cyclopentyl group attached to the 2-position of an ethoxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentyl 2-ethoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of cyclopentanol with 2-ethoxybenzoic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it scalable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentyl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 2-ethoxybenzoic acid
Reduction: Cyclopentyl 2-ethoxybenzyl alcohol
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
Cyclopentyl 2-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of esterases and their role in metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of cyclopentyl 2-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes. For instance, esterases can hydrolyze the ester bond, leading to the release of cyclopentanol and 2-ethoxybenzoic acid. These products can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparaison Avec Des Composés Similaires
Cyclopentyl 2-ethoxybenzoate can be compared with other similar esters, such as:
- Cyclopentyl acetate
- Cyclopentyl propionate
- Cyclopentyl butyrate
Uniqueness: this compound is unique due to the presence of the ethoxybenzoate moiety, which imparts distinct chemical and physical properties compared to other cyclopentyl esters
By understanding the properties, preparation methods, and applications of this compound, researchers can explore its full potential in scientific and industrial contexts.
Propriétés
Numéro CAS |
5421-16-9 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
cyclopentyl 2-ethoxybenzoate |
InChI |
InChI=1S/C14H18O3/c1-2-16-13-10-6-5-9-12(13)14(15)17-11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
Clé InChI |
QROYNPQCAIRPAQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)OC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


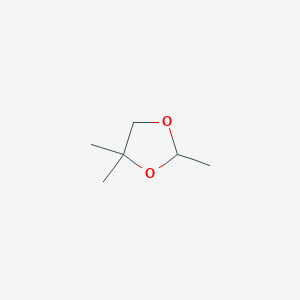
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)
